molecular formula C7H12N2O2 B2543204 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one CAS No. 1780867-93-7

3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B2543204
CAS No.: 1780867-93-7
M. Wt: 156.185
InChI Key: PQPCHGNXLYYRQR-UHFFFAOYSA-N
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Description

3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one is a bicyclic compound with a molecular formula of C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol . This compound is characterized by its unique structure, which includes an oxa (oxygen-containing) and diaza (nitrogen-containing) bicyclic framework. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Oxa-7-azabicyclo[3.3.2]decan-10-one: Similar structure but with one less nitrogen atom.

    3-Oxa-7,9-diazabicyclo[3.3.1]nonan-10-one: Similar structure but with a different ring size.

Uniqueness

3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one is unique due to its specific bicyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-5-1-8-2-6(9-7)4-11-3-5/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPCHGNXLYYRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(CN1)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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